
Dutasteride β-Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .
To prepare this compound, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .
科学研究应用
Therapeutic Applications
1. Treatment of Benign Prostatic Hyperplasia (BPH)
Dutasteride is primarily indicated for the treatment of symptomatic BPH. Clinical studies have demonstrated its efficacy in improving urinary symptoms, reducing the risk of acute urinary retention, and decreasing the need for surgical interventions related to BPH .
2. Androgenic Alopecia
Recent studies have explored the use of dutasteride in treating androgenic alopecia, particularly in men. A clinical trial is currently investigating a topical formulation of dutasteride aimed at enhancing drug delivery to hair follicles. The emulsion formulation shows promise due to its ability to penetrate the pilosebaceous unit effectively .
3. Viral Infections
Emerging research indicates that dutasteride may have antiviral properties. A study reported that treatment with dutasteride reduced viral shedding and inflammatory markers in patients compared to a placebo group. Participants receiving dutasteride exhibited improved clinical recovery rates and reduced symptoms associated with viral infections .
Pharmacological Properties
Dutasteride β-Dimer exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:
- Solubility : The compound is soluble in various organic solvents but insoluble in water, which necessitates innovative formulation strategies for effective delivery.
- Nanoparticulate Formulations : Research has focused on developing nanoparticulate compositions that improve the bioavailability and dissolution profiles of dutasteride formulations, leading to faster onset of action .
Case Studies
Case Study 1: Cerebral Venous Sinus Thrombosis Associated with Dutasteride Use
A notable case involved a 26-year-old male who developed cerebral venous sinus thrombosis after nine months of dutasteride treatment for alopecia. This case highlights the need for monitoring potential adverse effects associated with dutasteride use, particularly in younger patients .
Case Study 2: Efficacy in Alopecia Treatment
In an exploratory clinical trial focusing on the safety and efficacy of topical dutasteride for androgenic alopecia, participants demonstrated significant improvements in hair regrowth compared to baseline measurements. The study's findings support the continued investigation into topical formulations as viable alternatives to systemic treatments .
作用机制
Dutasteride β-Dimer exerts its effects by inhibiting the activity of 5α-reductase enzymes, which are responsible for converting testosterone into dihydrotestosterone. By blocking these enzymes, this compound reduces the levels of dihydrotestosterone, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia . The compound’s molecular targets include the type I and type II isoforms of 5α-reductase, and its mechanism of action involves the irreversible binding to these enzymes .
相似化合物的比较
Similar Compounds: Similar compounds to Dutasteride β-Dimer include finasteride and other 5α-reductase inhibitors. These compounds share a similar mechanism of action but differ in their chemical structures and potency .
Uniqueness: This compound is unique in its ability to inhibit all isoforms of 5α-reductase, making it more potent and effective compared to other inhibitors like finasteride, which primarily targets only one isoform . This broad-spectrum inhibition results in a more significant reduction in dihydrotestosterone levels, providing enhanced therapeutic benefits .
生物活性
Dutasteride β-Dimer is a dimeric form of dutasteride, a potent 5α-reductase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions linked to dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and clinical implications.
This compound functions primarily as a 5α-reductase inhibitor , blocking the conversion of testosterone to DHT. This inhibition occurs through binding interactions with both type I and type II isoforms of the enzyme. The dual inhibition leads to a significant reduction in serum DHT levels, which is critical in managing androgen-related disorders.
Key Mechanisms:
- Inhibition of 5α-reductase : this compound inhibits both isoforms of the enzyme, resulting in near-complete suppression of DHT levels, more effective than its predecessor finasteride.
- Cellular Effects : The compound influences various cellular processes, including proliferation and apoptosis in prostate tissues.
This compound is characterized by several biochemical properties that enhance its efficacy:
- Potency : It is significantly more potent than finasteride, showing a 45-fold increase in inhibiting type I and a 2-fold increase in inhibiting type II 5α-reductase isoenzymes .
- Half-life : The compound has a long half-life exceeding 240 hours, allowing for sustained action within the body .
- Washout Period : Its effects can persist beyond 680 hours after discontinuation, indicating prolonged biological activity .
Clinical Applications
This compound's primary applications are in the treatment of:
- Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that dutasteride reduces prostate volume and improves urinary symptoms significantly compared to placebo.
- Androgenetic Alopecia : The compound is also being explored for its efficacy in treating hair loss conditions linked to androgen levels.
Efficacy Studies
A systematic review highlighted that treatment with dutasteride resulted in:
- A 52.4% decrease in serum prostate-specific antigen (PSA) levels after six months.
- A 25% reduction in total prostate volume over two years .
Comparative Studies
In comparative studies against finasteride:
- Patients receiving dutasteride showed a 94.7% reduction in serum DHT levels compared to only 70.8% with finasteride .
- Significant improvements were noted in urinary flow rates and symptom scores among dutasteride users over time.
Case Studies
- Cerebral Venous Sinus Thrombosis (CVT) : A case report discussed a patient who developed CVT after prolonged use of dutasteride for alopecia. Symptoms improved upon discontinuation of the drug and initiation of anticoagulation therapy .
- Prostate Cancer Prevention : Long-term studies suggest that dutasteride may reduce the incidence of prostate cancer by inhibiting DHT synthesis, although further research is needed to confirm these findings .
Summary Table of Biological Activity
Feature | This compound | Finasteride |
---|---|---|
Inhibition Potency | 45-fold (type I), 2-fold (type II) | Selective for type II only |
Serum DHT Reduction | >90% | ~70% |
Half-life | >240 hours | 6–8 hours |
Clinical Applications | BPH, androgenetic alopecia | BPH only |
常见问题
Basic Research Questions
Q. What analytical methodologies are recommended for characterizing the structural identity and purity of Dutasteride β-Dimer in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical configurations, particularly for distinguishing β-dimerization from other isoforms (e.g., α-dimer) . For purity assessment, employ gradient elution protocols with photodiode array (PDA) detection to quantify impurities below 0.1% .
Q. How can researchers validate the biological activity of this compound in 5α-reductase inhibition assays?
- Methodological Answer : Conduct in vitro enzymatic assays using recombinant human 5α-reductase isoforms (types I and II). Measure inhibition kinetics via spectrophotometric detection of NADPH depletion at 340 nm, with dutasteride as a positive control. Include a dose-response curve (0.1–10 µM) to calculate IC50 values, ensuring triplicate replicates to account for inter-assay variability .
Q. What experimental controls are essential when assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies in buffers spanning pH 1–10 at 40°C and 60°C. Monitor degradation products via ultra-high-performance liquid chromatography (UHPLC) with time-point sampling (0, 7, 14, 30 days). Include inert control samples (e.g., nitrogen-purged vials) to differentiate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can contradictory data between in silico docking predictions and in vivo efficacy of this compound be reconciled?
- Methodological Answer : If molecular docking simulations (e.g., AutoDock Vina) predict high binding free energy (BFE) for NRP1 or TMPRSS2 but in vivo models show limited efficacy, conduct molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) and compare with pharmacokinetic parameters (e.g., AUC0–6h) from supersaturated dissolution studies .
Q. What statistical frameworks are appropriate for analyzing survival data in xenograft models treated with this compound?
- Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests to compare treatment groups (e.g., castration + dutasteride vs. monotherapy). Report median survival times with 95% confidence intervals and apply Cox proportional hazards models to adjust for covariates (e.g., tumor volume at baseline). Ensure power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use design-of-experiments (DoE) software (e.g., JMP) to identify robust operating ranges. Characterize each batch via X-ray powder diffraction (XRPD) for polymorphic consistency and dissolution testing under biorelevant conditions (FaSSIF/FeSSIF media) .
Q. Data Analysis and Reporting
Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main manuscript?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include only pivotal datasets (e.g., dose-response curves, primary efficacy endpoints) in the main text. Supplementary materials should house raw chromatograms, crystallographic data, and extended survival curves. Reference each supplementary file with a unique numeric identifier (e.g., S1, S2) and ensure DOI assignment via repositories like Figshare .
Q. How can researchers mitigate bias when interpreting conflicting results from secondary data on this compound’s off-target effects?
- Methodological Answer : Apply systematic review frameworks (PRISMA) to screen literature, prioritizing peer-reviewed studies with transparent methods. Use funnel plots to assess publication bias and meta-regression to explore heterogeneity sources (e.g., dosing regimens, model systems). Cross-validate findings with primary data from in vitro cytotoxicity assays (e.g., MTT/WST-1) .
Q. Tables for Key Parameters
属性
CAS 编号 |
1648593-70-7 |
---|---|
分子式 |
C46H55F6N3O4 |
分子量 |
827.9 g/mol |
IUPAC 名称 |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI 键 |
VHEQRKYIOQGSHW-WUMOMAKDSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |
同义词 |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。